molecular formula C15H35NSSn B1401645 2-(Tributylstannylmethylsulfanyl)ethanamine CAS No. 1452829-00-3

2-(Tributylstannylmethylsulfanyl)ethanamine

Cat. No.: B1401645
CAS No.: 1452829-00-3
M. Wt: 380.2 g/mol
InChI Key: DYBMHPJDHUKXRF-UHFFFAOYSA-N
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Description

Such organotin compounds are typically utilized in organic synthesis, catalysis, or material science due to their unique reactivity and stability .

Properties

IUPAC Name

2-(tributylstannylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H8NS.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBMHPJDHUKXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452829-00-3
Record name Ethanamine, 2-[[(tributylstannyl)methyl]thio]-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tributylstannylmethylsulfanyl)ethanamine typically involves the reaction of tributylstannyl chloride with a suitable thiol compound, followed by the introduction of an ethanamine group. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the stannylmethylsulfanyl intermediate. The final step involves the nucleophilic substitution of the intermediate with ethanamine under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannylmethylsulfanyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tributylstannylmethylsulfanyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tributylstannylmethylsulfanyl)ethanamine involves its interaction with biological molecules through the stannyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound can also act as a ligand, binding to metal ions and influencing their reactivity in biological systems .

Comparison with Similar Compounds

2-(Tritylsulfanyl)ethanamine ()

  • Structure : Trityl (triphenylmethyl, C₆H₅)₃C group attached via sulfanyl to ethanamine.
  • Synthesis: Prepared from triphenylmethanol and cysteamine hydrochloride in trifluoroacetic acid, yielding a thioether .
  • Applications : Likely used as a protecting group in peptide synthesis or as a precursor for bioactive molecules.
  • Key Difference : The trityl group is aromatic and bulkier than the tributylstannyl group, leading to distinct steric and electronic effects.

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine ()

  • Structure : Thiophene-methyl-sulfanyl linked to ethanamine.
  • Molecular Formula : C₇H₁₁NS₂.
  • Applications: Potential use in pharmaceuticals or agrochemicals due to the thiophene moiety’s bioactivity .
  • Key Difference: The thiophene group introduces π-conjugation and heterocyclic reactivity, unlike the organotin group’s metalloid properties.

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine ()

  • Structure : Triazole-thioether linked to ethanamine.
  • Molecular Formula : C₇H₁₄N₄S.
  • Applications : Likely explored as a ligand or intermediate in medicinal chemistry .
  • Key Difference : The triazole group enhances hydrogen-bonding capacity, contrasting with the lipophilic tributylstannyl group.

2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine ()

  • Structure: Thiazole-methyl-sulfanyl linked to ethanamine with a dimethylamino substituent.
  • Molecular Formula : C₉H₁₇N₃S₂.
  • Applications : Intermediate in synthesizing H₂-antagonists (e.g., nizatidine) .
  • Key Difference: The thiazole and dimethylamino groups confer basicity and heterocyclic reactivity, differing from the organotin group’s electrophilicity.

Physicochemical and Reactivity Comparison

Compound Molecular Weight Key Functional Groups Reactivity Highlights
2-(Tributylstannylmethylsulfanyl)ethanamine* ~407.2 (estimated) Tributylstannyl, sulfanyl, amine Organometallic reactivity (e.g., Stille coupling), high lipophilicity
2-(Tritylsulfanyl)ethanamine 325.5 Trityl, sulfanyl, amine Acid-labile thioether; used in protective strategies
2-[(Thiophen-3-ylmethyl)sulfanyl]ethanamine 173.3 Thiophene, sulfanyl, amine Electrophilic aromatic substitution; bioactivity
2-[[2-[(Dimethylamino)methyl]thiazolyl]methy lsulfanyl]ethanamine 231.4 Thiazole, dimethylamino, sulfanyl Base-catalyzed reactions; pharmaceutical intermediate

*Estimated properties based on structural analogs.

Toxicity and Handling

  • Organotin Compounds: Known for high toxicity (e.g., neurotoxicity) and environmental persistence, requiring stringent safety protocols .
  • Aromatic/Thioether Derivatives : Generally lower toxicity but may require precautions due to amine reactivity or sulfur content .

Biological Activity

2-(Tributylstannylmethylsulfanyl)ethanamine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tributylstannyl group and a sulfanyl moiety attached to an ethanamine backbone. This unique structure may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number1452829-00-3
Molecular FormulaC12H27NS
Molecular Weight233.43 g/mol

Research Findings

Although comprehensive studies specifically targeting this compound are scarce, related compounds have shown promising biological activities:

  • Anticancer Activity : Research indicates that organotin compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related stannyl compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic application .
  • Antimicrobial Properties : Organotin derivatives have been explored for their antimicrobial properties. Similar compounds have shown effectiveness against bacterial and fungal strains, indicating that this compound might also possess such activity .

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on organotin compounds have reported IC50 values indicating significant cytotoxicity against human cancer cell lines. For example, one study demonstrated that certain stannyl derivatives had IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Efficacy : A comparative study of various organotin compounds revealed that some exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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